Di-tert-dodecyl disulfide

Description

Academic Significance of Organosulfur Compounds in Contemporary Chemical Science

Organosulfur compounds, characterized by at least one carbon-sulfur bond, represent a vital subclass of organic molecules. taylorandfrancis.com Their importance is underscored by their presence in a wide array of natural products, pharmaceuticals, and agrochemicals. taylorandfrancis.com In the realm of medicinal chemistry, these compounds are integral due to their roles in biosynthesis, metabolism, and cellular protection against oxidative damage. nih.gov The unique chemical properties of sulfur, including its various oxidation states and reaction versatility, facilitate crucial biological reactions. nih.gov

Many life-saving drugs, such as penicillin and sulfa drugs, contain sulfur. wikipedia.org Furthermore, organosulfur compounds like thioethers are extensively studied in drug discovery for their broad spectrum of biological activities. taylorandfrancis.com Beyond medicine, they are used in the manufacturing of dyes, agrochemicals, and as additives in food and lubricating oils. britannica.com The study of organosulfur chemistry provides valuable reagents for synthesizing new compounds and offers insights into the global sulfur cycle. britannica.com

Theoretical Frameworks of Disulfide Bond Chemistry and its Broad Research Context

The disulfide bond (S-S), a covalent linkage formed from the oxidation of two thiol groups, is a cornerstone of protein structure and function. beilstein-journals.org In proteins, these bonds are crucial for stabilizing secondary and tertiary structures. jmchemsci.com The correct formation of disulfide bonds is vital, as mispairings can lead to protein aggregation and degradation. jmchemsci.com

Theoretical research into disulfide bond formation often employs computational models to understand the complex chemistry involved. For instance, multilevel frameworks combining different theoretical methods are used to study the folding pathways of proteins containing disulfide bonds, such as bovine pancreatic trypsin inhibitor (BPTI). cam.ac.ukacs.org These models help to elucidate the intricate balance between accuracy and computational expense in describing the electronic structure effects of these biomolecular systems. cam.ac.ukacs.org The study of simpler disulfide-containing molecules, like dimethyl disulfide, also contributes to understanding their thermal decomposition mechanisms through theoretical modeling. nih.gov

Specific Research Importance of Di-tert-dodecyl Disulfide within Chemical and Material Sciences

This compound holds particular importance in industrial and material sciences, primarily for its role as an extreme pressure (EP) additive in lubricants. smolecule.comresearchgate.net Its stability under high-stress conditions makes it a valuable component in formulations for neat and soluble cutting oils, cold rolling oils, gear oils, and extreme pressure greases. smolecule.com Specific grades of DTDDS are formulated to enhance the performance of different types of oils and greases while preventing metal corrosion. smolecule.com

In material science, DTDDS is utilized as a stabilizer in polymer production, contributing to the durability and performance of the materials. Research has also explored the incorporation of disulfide functionalities into polymers to create stimuli-sensitive materials. These materials can be used in applications like drug delivery, where the disulfide bond can be cleaved under specific conditions to release a therapeutic agent. Furthermore, studies have investigated the tribochemical reactions of DTDDS on metal surfaces, revealing its ability to form protective iron sulfide (B99878) layers and reduce the decomposition of lubricating oils. scispace.com

Stereochemical Considerations and Isomerism in this compound Studies

This compound exists as a mixture of isomers due to the branched C₁₂ alkyl chains attached to the disulfide bond. The tert-dodecyl groups are bulky, which introduces steric hindrance that can influence the compound's reactivity. The study of stereochemistry in organosulfur compounds is a rich and complex field. acs.orgnih.gov A sulfur atom can become a stereogenic center when bonded to different groups, leading to the possibility of chiral sulfoxides. acs.orgnih.gov

While specific stereochemical studies on DTDDS are not extensively detailed in the provided context, the general principles of sulfur stereochemistry are relevant. The synthesis of chiral sulfinyl compounds from disulfides has been a subject of research, employing methods like catalytic oxidation. acs.org The analysis of DTDDS isomers can present challenges, such as inconsistent chromatographic retention times, which may be addressed by optimizing analytical methods.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₅₀S₂ | smolecule.comnih.gov |

| Molecular Weight | 402.78 g/mol | |

| Appearance | Colorless to yellow liquid | smolecule.com |

| Odor | Slight characteristic odor | smolecule.com |

| Density | ~1.0028 at 20°C | smolecule.com |

| Boiling Point | ~193.7°C | smolecule.com |

| Water Solubility | Insoluble | smolecule.com |

Applications of this compound

| Application Area | Specific Use | Source |

| Lubricants | Extreme pressure additive | smolecule.com |

| Neat and soluble cutting oils | smolecule.com | |

| Cold rolling oils | smolecule.com | |

| Gear oils | smolecule.com | |

| Extreme pressure greases | smolecule.com | |

| Polymer Science | Stabilizer in polymer production | |

| Component in stimuli-sensitive polymers | ||

| Organic Synthesis | Reagent for forming other sulfur-containing compounds |

Properties

IUPAC Name |

2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDIWWJKWAMGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

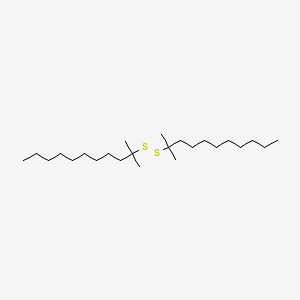

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067313 | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27458-90-8 | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-dodecyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Di Tert Dodecyl Disulfide

Catalytic Oxidative Coupling Approaches

Catalytic oxidative coupling represents a significant advancement in the synthesis of disulfides from their corresponding thiols. This approach involves the oxidation of two thiol molecules to form a disulfide bond, a reaction that can be facilitated by a range of catalysts.

The use of heterogeneous basic resins as catalysts for the oxidative coupling of TDM to form DTDS offers several advantages, including ease of separation and potential for reuse. smolecule.comresearchgate.net These resins provide a solid support with basic functional groups that are crucial for the catalytic cycle.

The synthesis of DTDS using heterogeneous basic resins proceeds through a two-stage mechanism. smolecule.com Initially, the basic sites on the resin, often quaternary ammonium (B1175870) groups on a polystyrene-divinylbenzene (PS-DVB) matrix, deprotonate the tert-dodecyl mercaptan (TDM) to form a reactive thiolate ion. smolecule.com This deprotonation step is a classic acid-base reaction where the thiol acts as a proton donor.

To maximize the yield and selectivity of DTDS synthesis while minimizing the formation of unwanted byproducts like polysulfides, careful optimization of reaction parameters is essential. smolecule.com Key parameters that have been systematically studied include reaction temperature, the molar ratio of sulfur to mercaptan, and the amount of catalyst used. smolecule.com

| Parameter | Optimal Range | Rationale |

| Temperature | 50–80°C | Balances reaction kinetics with catalyst stability. Higher temperatures can accelerate the reaction but may lead to catalyst degradation. smolecule.com |

| Sulfur-to-Mercaptan Molar Ratio | 0.5–1.0 | A lower ratio helps to minimize the formation of polysulfides, which contain more than two sulfur atoms. smolecule.com |

| Catalyst Loading | 5–10 wt% (relative to TDM) | Ensures a sufficient number of active sites for efficient conversion of the mercaptan. smolecule.com |

This table presents representative conditions for DTDS synthesis using basic resins, aimed at optimizing yield and selectivity.

Research into the use of basic resins for DTDS synthesis has demonstrated their high catalytic activity and selectivity. smolecule.comresearchgate.net For instance, a patented process using a PS-DVB resin functionalized with ethylenediamine (B42938) at 70°C for 4 hours achieved a 92% yield of DTDS. A significant advantage of these heterogeneous catalysts is their potential for reuse. Studies have shown that these resins can be used for multiple reaction cycles with only a minimal loss of activity, highlighting their industrial viability and cost-effectiveness. researchgate.net The ability to easily separate the catalyst by filtration simplifies the purification of the final product.

While basic resins are a dominant technology in the industrial synthesis of DTDS, research has also explored other catalytic systems to address specific challenges and potentially improve upon existing methods.

Exploration of Alternative Catalytic Systems

Phase-Transfer Catalysis: Lab-Scale Trials and Stability Considerations

Phase-transfer catalysis (PTC) represents a potent technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. In the synthesis of disulfides from thiols, PTC can enhance the rate of reaction by transporting the thiolate anion from the aqueous phase to the organic phase where the oxidation occurs.

Lab-scale trials have demonstrated the potential of phase-transfer catalysts for the synthesis of Di-tert-dodecyl disulfide. Catalysts such as quaternary ammonium salts, including tetrabutylammonium (B224687) bromide, have been investigated. nih.gov These catalysts function by pairing with the thiolate anion generated in an aqueous alkaline solution, forming an ion pair that is soluble in the organic solvent containing the oxidizing agent. This approach can lead to high conversion rates under mild conditions. nih.govcardiff.ac.uk

However, a significant challenge in the application of PTC for this synthesis is the stability of the catalyst. Studies have noted that certain phase-transfer catalysts, like tetrabutylammonium bromide, exhibit limited stability, particularly under conditions of prolonged heating. This instability can reduce the catalyst's efficiency over time and complicate its recovery and reuse, which are crucial factors for industrial scalability.

Table 1: Performance of Phase-Transfer Catalysts in Lab-Scale Trials

| Catalyst | Conditions | Observations |

| Tetrabutylammonium Bromide | Lab-scale trials | Shows promise for facilitating the reaction. |

| Tetrabutylammonium Bromide | Prolonged heating | Demonstrates reduced stability. |

Metal-Complex Catalysis: Studies with DMSO-Complexed Molybdenum Oxychloride

Metal-complex catalysis offers a highly efficient and selective route for the oxidation of thiols to disulfides. Among the various metal catalysts, molybdenum complexes have shown significant promise. rsc.orgrsc.org Specifically, studies on the synthesis of di-tert-butyl disulfide, a close homolog of this compound, have highlighted the effectiveness of a molybdenum trichloride (B1173362) monoxide-DMSO complex (MoOCl₃(DMSO)₂). researchgate.net This catalytic system utilizes dimethyl sulfoxide (B87167) (DMSO) not only as a ligand but also as the oxidant. researchgate.net

Research has demonstrated that the MoOCl₃(DMSO)₂ catalyst possesses high catalytic activity and excellent selectivity for the formation of the disulfide. researchgate.net The proposed mechanism involves the oxidation of the thiol by the molybdenum(V) center, which is subsequently reoxidized by DMSO. organic-chemistry.org

Key findings from studies on the synthesis of di-tert-butyl disulfide using this catalyst provide valuable insights applicable to this compound: researchgate.net

Optimal Conditions: The highest yields (greater than 96%) were achieved at a reaction temperature of 65°C over 20 hours. researchgate.net

Catalyst Loading: An effective catalyst amount was found to be 4.7% of the tert-butyl thiol molar number. researchgate.net

Stoichiometry: An optimal molar ratio of DMSO to tert-butyl thiol was determined to be 5.5:1. researchgate.net

This method is considered a simple, efficient, and mild process for converting thiols to disulfides. researchgate.net The stability and ease of preparation of related catalysts like dichlorodioxomolybdenum(VI) (MoO₂Cl₂) also make them attractive for these transformations. organic-chemistry.org

Table 2: Optimized Reaction Parameters for Di-tert-butyl Disulfide Synthesis using MoOCl₃(DMSO)₂ Catalyst

| Parameter | Optimal Value |

| n(DMSO) : n(tert-butyl thiol) | 5.5 : 1 |

| Reaction Temperature | 65°C |

| Reaction Time | 20 hours |

| Catalyst Amount (mol% of thiol) | 4.7% |

| Yield | >96% |

| Data from a study on the synthesis of di-tert-butyl disulfide, a homolog of this compound. researchgate.net |

Stoichiometric Oxidation Methodologies

Stoichiometric oxidation involves the use of an oxidizing agent in a stoichiometric amount to convert the thiol to the disulfide. This approach is straightforward and often effective for a wide range of thiols.

Iodine is a classic and effective oxidizing agent for the oxidative coupling of thiols to disulfides. smolecule.comresearchgate.net The reaction is typically rapid and proceeds under mild conditions, often at room temperature. researchgate.net The general reaction involves the oxidation of two molecules of tert-dodecyl mercaptan by one molecule of iodine to yield one molecule of this compound and two molecules of hydrogen iodide.

The use of a solvent system like wet acetonitrile (B52724) has been shown to be effective for this transformation, leading to excellent yields. researchgate.net The presence of water can facilitate the reaction. While effective, this method requires stoichiometric amounts of iodine, which may not be ideal for large-scale industrial synthesis due to cost and the generation of iodide as a byproduct. researchgate.net

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidizing agent used for the synthesis of disulfides from thiols. smolecule.comevitachem.com The reaction involves the treatment of tert-dodecyl mercaptan with hydrogen peroxide, which oxidizes the thiol groups to form the disulfide bond, with water as the only byproduct. researchgate.net

This method is often catalyzed to improve reaction rates and selectivity. Iodide ions, for instance, can be used in catalytic amounts to facilitate the oxidation of thiols by hydrogen peroxide. researchgate.net The reaction can proceed effectively under neutral conditions. researchgate.net The oxidation of disulfides can proceed further to form thiosulfinates and thiosulfonates, so reaction conditions must be controlled to favor the formation of the desired disulfide. cmu.edu

Oxidative Coupling with Halogen Oxidants (e.g., Iodine)

Synthesis via S-Nitrosothiol Decomposition

An alternative pathway to disulfides involves the decomposition of S-nitrosothiols (RSNOs). These compounds can be formed from thiols and a nitrosating agent. Their subsequent decomposition can be triggered by various means to yield the corresponding disulfide. researchgate.netnsf.gov

The decomposition of S-nitrosothiols to form disulfides can be initiated through several mechanisms:

Photolytic Decomposition: Exposure to light, including UV radiation or even sunlight, can induce the homolytic cleavage of the S–N bond in an S-nitrosothiol. nih.govresearchgate.netnih.gov This cleavage generates a thiyl radical (RS•) and a nitric oxide (NO) radical. researchgate.netmdpi.com Two thiyl radicals can then combine to form the stable disulfide bond (RS-SR). nih.gov The quantum yields for this photochemical release of nitric oxide can be high, demonstrating the efficiency of this decomposition pathway. researchgate.net

Thermal Decomposition: S-nitrosothiols are generally unstable and can decompose upon heating. nsf.govresearchgate.net Similar to photolysis, thermal decomposition typically proceeds via homolytic cleavage of the S–N bond, leading to the formation of thiyl radicals that subsequently dimerize to form the disulfide. researchgate.net The thermal stability of S-nitrosothiols varies depending on their structure, with bulkier substituents sometimes leading to greater stability. researchgate.netnih.gov

Metal-Ion Catalyzed Decomposition: The decomposition of S-nitrosothiols is often catalyzed by the presence of trace amounts of transition metal ions, particularly copper ions (Cu⁺/Cu²⁺). nih.govrsc.orgrsc.org The catalytic cycle is stimulated by reduced metal ions (e.g., Cu⁺), which are more effective at promoting decomposition than their oxidized counterparts (e.g., Cu²⁺). nih.gov This process leads to the breakdown of the S-nitrosothiol to nitric oxide and the corresponding disulfide. nih.gov The catalytic effect of metal ions is a common and significant pathway for S-nitrosothiol decomposition. mdpi.com

Table 3: Mechanisms of S-Nitrosothiol Decomposition to Disulfides

| Decomposition Method | Mechanism | Key Intermediates |

| Photolytic | Homolytic cleavage of S-N bond induced by light. nih.govnih.gov | Thiyl radicals (RS•), Nitric oxide (NO). researchgate.net |

| Thermal | Homolytic cleavage of S-N bond induced by heat. researchgate.netnih.gov | Thiyl radicals (RS•), Nitric oxide (NO). researchgate.net |

| Metal-Ion Catalyzed | Catalytic breakdown stimulated by transition metal ions (e.g., Cu⁺). nih.govrsc.org | Nitric oxide (NO), Disulfide (RSSR). nih.gov |

Concurrent Nitric Oxide Release Phenomena during Synthesis

A notable pathway to synthesizing this compound (DTDD) involves a precursor that also releases nitric oxide (NO), a significant molecule in various physiological processes. This synthesis does not produce NO as a byproduct in the conventional sense but rather utilizes the decomposition of an S-nitrosothiol (RSNO) compound, specifically S-nitroso-tert-dodecylmercaptan (SNTDM), to yield DTDD.

The synthesis begins with the nitrosation of tert-dodecyl mercaptan (TDM). TDM is dissolved in an organic solvent like anhydrous diethyl ether, to which a nitrosating agent such as tert-butyl nitrite (B80452) is added. This reaction quantitatively yields SNTDM with minimal need for purification. The SNTDM can then be decomposed to form this compound. This decomposition can be triggered by several factors, including heat, light, or the presence of metal ions like copper (I). ijcea.org The process results in the homolytic cleavage of the S–N bond in SNTDM, generating a thiyl radical and a nitric oxide molecule. The highly reactive thiyl radical then interacts with another SNTDM molecule, leading to the formation of the stable this compound and the release of a second nitric oxide molecule. waterandwastewater.com

Nitrosation: tert-Dodecyl Mercaptan (TDM) + tert-Butyl Nitrite → S-nitroso-tert-dodecylmercaptan (SNTDM) + tert-Butanol ijcea.org

Decomposition: 2 SNTDM --(Heat, Light, or Cu⁺)--> this compound (DTDD) + 2 NO ijcea.org

This decomposition pathway is an effective method for producing DTDD while concurrently generating nitric oxide. The relationship between the decomposition of SNTDM and the formation of DTDD can be monitored using UV-Vis spectroscopy, which shows an inverse relationship in their respective absorbances. iau.ir

Table 1: Synthesis of DTDD via SNTDM Decomposition

| Step | Reactants | Catalyst/Stimulus | Products |

| Nitrosation | tert-Dodecyl Mercaptan, tert-Butyl Nitrite | - | S-nitroso-tert-dodecylmercaptan, tert-Butanol |

| Decomposition | S-nitroso-tert-dodecylmercaptan | Light, Heat, Copper (I) ions | This compound, Nitric Oxide |

Process Intensification and Sustainable Synthesis Strategies

Modern synthetic chemistry emphasizes the need for processes that are not only efficient but also environmentally benign. Process intensification and sustainable practices are central to achieving these goals in the synthesis of this compound.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner processes compared to conventional heating methods. nih.govresearchgate.net While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, general methods for the oxidation of thiols to disulfides are well-established and applicable. nih.govajol.info These methods typically involve the oxidative coupling of a thiol, in this case, tert-dodecyl mercaptan, to form the corresponding disulfide.

Several protocols demonstrate the effectiveness of microwave irradiation for this transformation:

Using Oxidizing Agents: Thiols can be efficiently oxidized to disulfides using reagents like Tripropylammonium fluorochromate(VI) (TPAFC) under microwave irradiation. iau.irajol.info This method is noted for its clean reaction profile, preventing over-oxidation. iau.ir

Solvent-Free and Green Solvents: To enhance the sustainability of the process, microwave-assisted synthesis can be performed under solvent-free conditions or by using green solvents like glycerol (B35011). researchgate.nettandfonline.com Using glycerol as a solvent, the oxidation of various aliphatic and aromatic thiols proceeds rapidly under microwave heating, with the solvent being easily recoverable and reusable. researchgate.nettandfonline.com

DMSO-Mediated Oxidation: Dimethyl sulfoxide (DMSO) can serve as the oxidant in a microwave-accelerated process to produce unsymmetrical disulfides, a method that could be adapted for symmetrical disulfides like DTDD. acs.org

The application of microwaves provides a significant enhancement, drastically reducing reaction times from hours to minutes and often improving yields. ijcea.orgresearchgate.net

Table 2: General Conditions for Microwave-Assisted Synthesis of Disulfides from Thiols

| Reagent/Solvent System | Substrates | Reaction Time (MW) | Yield | Reference |

| Tripropylammonium fluorochromate(VI) | Aliphatic & Aromatic Thiols | 2-8 min | 90-98% | iau.irajol.info |

| Glycerol / Na₂CO₃ | Aryl, Heteroaryl, Alkyl Thiols | 15 min | 82-95% | researchgate.nettandfonline.com |

| Silica-supported TBAXC* | Aliphatic & Aromatic Thiols | 1-5 min | 90-98% | ijcea.org |

*TBAXC: Tributylammonium halochromates(VI)

The industrial synthesis of this compound relies on its precursor, tert-dodecyl mercaptan (TDM). TDM is produced by the reaction of a dodecene isomer (such as tetrapropylene or triisobutylene) with hydrogen sulfide (B99878) (H₂S) in the presence of a catalyst. atamankimya.comgoogle.com Both H₂S and TDM present significant challenges due to their volatility, flammability, and toxicity. opsis.setft-pneumatic.com

Hydrogen Sulfide (H₂S) Management: Hydrogen sulfide is an extremely poisonous and flammable gas. opsis.se Its management is a critical safety and environmental concern in industrial processes. Effective strategies include:

Process Control and Monitoring: Industrial facilities utilize continuous H₂S monitoring and detection systems to alert personnel to any leaks. opsis.sepromindsa.com Process parameters are tightly controlled to minimize the production of fugitive emissions.

Chemical and Physical Removal: Unreacted H₂S is typically removed from gas streams using various methods. These include chemical scrubbing with amine solutions, oxidation to elemental sulfur (as in the Claus process), or adsorption onto materials like activated carbon or iron oxides. promindsa.comchemicalproductsokc.com

Workplace Safety: Strict protocols are enforced, including the use of adequate ventilation, personal protective equipment (PPE) like respiratory protection, and segregated high-risk work areas with dedicated alarm systems. tft-pneumatic.com

Tert-dodecyl Mercaptan (TDM) Management: TDM is a liquid with a strong, repulsive odor and is harmful if ingested or inhaled. atamankimya.comchemstock.ae Proper handling procedures are essential to ensure workplace safety and prevent environmental release.

Containment and Storage: TDM is stored in cool, dry, well-ventilated areas away from oxidizing agents and other incompatible materials to prevent hazardous reactions. chemstock.ae

Handling and PPE: Workers handling TDM must use appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, especially in areas with potential for vapor exposure. tft-pneumatic.comchemstock.ae

Spill Management: Spills are contained using inert absorbent materials like sand or earth. It is critical to avoid using strong oxidizers for cleanup, as this can lead to autoignition. chemstock.ae

Process Optimization: To minimize residual TDM in final products, gas chromatography techniques are employed for quality control and to monitor unreacted material. The synthesis process itself is optimized to achieve high conversion rates, reducing the amount of volatile feedstock that needs to be handled post-reaction. google.com

Through these rigorous management strategies, the industrial synthesis involving volatile mercaptans can be conducted with a higher degree of safety and environmental responsibility.

Chemical Reactivity and Mechanistic Investigations of Di Tert Dodecyl Disulfide

Fundamental Redox Chemistry of the Disulfide Bond

The disulfide bond in DTDD is redox-active, meaning it can undergo both oxidation and reduction reactions, which are fundamental to its chemical applications.

The sulfur atoms in di-tert-dodecyl disulfide can be oxidized to form sulfoxides and subsequently sulfones. This process involves the sequential addition of oxygen atoms to the sulfur atoms of the disulfide bond. The oxidation can be achieved using various oxidizing agents. The general progression of this oxidation is as follows:

This compound → Di-tert-dodecyl thiosulfinate (sulfoxide) → Di-tert-dodecyl thiosulfonate (sulfone)

The formation of these oxidized species is significant in various industrial applications, although specific reagents for the selective oxidation of DTDD to its corresponding sulfoxide (B87167) or sulfone are chosen based on the desired product and reaction conditions. While detailed mechanistic studies specifically on DTDD are not extensively published, the general mechanism for disulfide oxidation is well-established and proceeds through nucleophilic attack of the sulfur atom on the oxidant.

Table 1: General Oxidizing Agents for Disulfide Bonds

| Oxidizing Agent | Product(s) | General Applicability |

|---|---|---|

| Peroxy acids (e.g., m-CPBA) | Sulfoxides, Sulfones | Commonly used for controlled oxidation. |

| Hydrogen peroxide (H₂O₂) | Sulfoxides, Sulfones | A common and versatile oxidant. |

| Ozone (O₃) | Sulfoxides, Sulfones | A powerful oxidizing agent. |

This table provides a general overview and not specific conditions for this compound.

The disulfide bond of this compound can be cleaved through reduction to yield two molecules of tert-dodecyl thiol. This transformation is a key reaction in organosulfur chemistry. Common reducing agents for this purpose include hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). evitachem.com

The general reaction is: (t-C₁₂H₂₅)₂S₂ + 2[H] → 2 t-C₁₂H₂₅SH

The reaction proceeds via nucleophilic attack of a hydride ion on one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a thiolate anion and a thio-hydride intermediate, which is then further reduced to the second thiolate anion. Subsequent workup with an acid source protonates the thiolates to give the final thiol product. The choice of hydride reagent can influence the reaction conditions required, with LiAlH₄ being a more powerful reducing agent than NaBH₄.

Oxidative Transformations: Formation of Sulfoxides and Sulfones

Nucleophilic Substitution Reactions Involving the Disulfide Linkage

The sulfur atoms in the disulfide bond of this compound are susceptible to nucleophilic attack. evitachem.com In these reactions, a nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a new sulfur-nucleophile bond and a tert-dodecyl thiolate anion.

A general representation of this reaction is: (t-C₁₂H₂₅)₂S₂ + Nu⁻ → t-C₁₂H₂₅-S-Nu + t-C₁₂H₂₅S⁻

Where Nu⁻ represents a nucleophile. A common example of this type of reaction is the thiol-disulfide exchange, which is discussed in more detail in the following section. The susceptibility of the disulfide bond to nucleophilic attack is a key aspect of its chemistry and plays a role in its function in various applications.

Advanced Studies on Disulfide Exchange Reactions

Disulfide exchange reactions are a class of reactions where the disulfide bond of one molecule is exchanged with a thiol or another disulfide. These reactions can proceed through either radical or ionic mechanisms.

Radical-mediated disulfide exchange reactions can be initiated by factors such as heat or light, which cause homolytic cleavage of the disulfide bond to form two thiyl radicals (t-C₁₂H₂₅S•). These highly reactive radicals can then participate in a series of propagation steps, leading to the exchange of disulfide partners.

However, the bulky tert-dodecyl groups in this compound exert significant steric hindrance. This steric crowding around the sulfur-sulfur bond has a notable impact on the kinetics of radical-mediated exchange processes. Theoretical studies and comparisons with less hindered disulfides, like di-tert-butyl disulfide, suggest that the rate of disulfide exchange for this compound is slower. researchgate.net The large tert-dodecyl groups impede the approach of other molecules, thereby increasing the activation energy for the exchange reaction.

Table 2: Qualitative Comparison of Steric Effects on Disulfide Exchange Kinetics

| Disulfide | Steric Hindrance | Relative Rate of Exchange |

|---|---|---|

| Dimethyl disulfide | Low | Fast |

| Di-tert-butyl disulfide | Moderate | Intermediate |

This table illustrates the general trend and is not based on precise kinetic data for this compound.

The efficiency of disulfide exchange reactions, including those involving this compound, can be significantly influenced by the solvent and the presence of additives. The polarity of the solvent can affect the stability of intermediates and transition states in both ionic and radical pathways.

For radical-mediated exchange reactions, non-polar solvents are often preferred. In the context of related disulfide exchange studies, solvents like chloroform (B151607) and bromoform (B151600) have been found to be effective. In more polar solvents such as tetrahydrofuran (B95107) (THF), the reaction efficiency may decrease, but the addition of certain additives can enhance the reaction rate. For instance, additives can act as radical initiators or participate in the reaction mechanism to facilitate the exchange process.

The choice of solvent and additives is crucial for optimizing the conditions for disulfide exchange reactions involving this compound, allowing for control over the reaction rate and yield.

Tribochemical Reaction Mechanisms on Material Surfaces

Interaction with Nascent Metal Surfaces: Formation of Iron Sulfide (B99878)

Under boundary lubrication conditions, direct contact between moving surfaces can remove protective oxide layers, exposing a chemically active, nascent metal surface. researchgate.net this compound, when used as an extreme pressure (EP) additive in lubricants, interacts directly with these nascent steel surfaces. researchgate.netjst.go.jp Investigations using X-ray Photoelectron Spectroscopy (XPS) have confirmed that a tribochemical reaction occurs between the disulfide additive and the fresh iron surface. jst.go.jp This reaction leads to the formation of an iron sulfide layer on the steel. researchgate.netjst.go.jp The disulfide molecule decomposes under the high pressure and temperature at the contact points, and the released sulfur reacts with the iron. threebond-europe.com This process is a key aspect of its function as an EP additive, creating a sacrificial surface film that prevents direct metal-to-metal contact and seizure. threebond-europe.com

Impact on Surface Activity and Boundary Lubrication Film Formation

The formation of an iron sulfide film has a profound impact on the catalytic activity of the nascent metal surface. researchgate.netjst.go.jp Freshly exposed steel surfaces are highly active and can catalyze the decomposition of the lubricant base oil, leading to the generation of hydrogen and gaseous hydrocarbons. jst.go.jp The tribochemically formed iron sulfide layer effectively passivates, or "poisons," these active sites. researchgate.net

This reduction in surface catalytic activity significantly decreases the decomposition of the hydrocarbon oil, a phenomenon observed as a prolongation of the induction period for oil breakdown. researchgate.netjst.go.jp By mitigating lubricant degradation, the this compound helps maintain the integrity of the lubrication regime. The resulting iron sulfide film itself functions as a boundary lubrication layer. threebond-europe.com This inorganic reaction film possesses a lower shear strength than the base metal, shearing preferentially during contact and thereby reducing friction and preventing severe adhesive wear under extreme pressure conditions. threebond-europe.com

Desorption Kinetics of Tribochemical Reaction Products

The tribochemical processes occurring on nascent steel surfaces in the presence of lubricants containing this compound also involve the generation and desorption of various products. jst.go.jp Even with the additive present, some decomposition of the base oil can occur, leading to the evolution of gaseous products. researchgate.netjst.go.jp The primary desorbed species identified during these reactions are hydrogen (H₂) and various gaseous hydrocarbons. jst.go.jp

Studies investigating the kinetics of this process have revealed that the rate of desorption for these gaseous products is directly related to the operating conditions. Specifically, the desorption rate of both hydrogen and hydrocarbons has been found to increase proportionally with the sliding velocity and to vary linearly with the cube root of the applied load. jst.go.jp This indicates that the mechanical energy input into the system is a direct driver for the tribochemical reactions that produce these volatile byproducts.

Table 2: Summary of Tribochemical Reactions and Effects

| Process | Description | Key Findings | Source |

|---|---|---|---|

| Film Formation | Reaction of this compound with nascent steel. | Forms an iron sulfide layer on the surface. | jst.go.jp, researchgate.net |

| Surface Passivation | The iron sulfide film covers active catalytic sites on the metal. | Reduces the catalytic decomposition of the lubricant oil. | jst.go.jp, researchgate.net, |

| Boundary Lubrication | The sulfide film acts as a sacrificial layer. | Prevents direct metal-to-metal contact and seizure under high loads. | threebond-europe.com |

| Product Desorption | Gaseous byproducts are released from the contact zone. | Hydrogen and hydrocarbons desorb at rates dependent on load and speed. | jst.go.jp |

Advanced Characterization and Analytical Methodologies in Di Tert Dodecyl Disulfide Research

Chromatographic and Spectroscopic Techniques for Structural Analysis and Purity Validation

The primary identification and quality control of Di-tert-dodecyl disulfide involves a combination of chromatographic separation and spectroscopic detection. These methods provide detailed information on molecular weight, isomeric composition, structural features, and the presence of impurities.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. semanticscholar.orglcms.cz In a typical GC-MS analysis, the sample is volatilized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides two critical pieces of information. First, the molecular ion peak (M⁺), if present, confirms the molecular weight of the compound (402.8 g/mol for C₂₄H₅₀S₂). nih.gov Second, the fragmentation pattern acts as a chemical fingerprint, offering structural clues. For alkyl disulfides, common fragmentation pathways include cleavage of the C-S and S-S bonds, as well as rearrangements. The bulky tert-dodecyl groups introduce significant steric hindrance, which influences fragmentation, often leading to stable tertiary carbocations. aip.org

Table 1: Representative GC-MS Fragmentation Data for an Alkyl Disulfide

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Significance |

| 402 | [C₂₄H₅₀S₂]⁺ | Molecular Ion (M⁺), confirms overall molecular formula. |

| 233 | [C₁₂H₂₅S₂]⁺ | Loss of a dodecyl radical ([M-C₁₂H₂₅]⁺). |

| 169 | [C₁₂H₂₅]⁺ | Dodecyl carbocation, indicates the nature of the alkyl group. |

| 66 | [S₂]⁺ | Disulfide fragment. |

This table is illustrative. Actual fragmentation patterns can be complex and depend on the specific isomers present and the MS conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and structure of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed.

¹H NMR provides information about the chemical environment of hydrogen atoms. The spectra of this compound are complex due to the presence of multiple isomers. However, one would expect to see characteristic signals for methyl (-CH₃), methylene (B1212753) (-CH₂-), and methine (-CH-) protons, with chemical shifts and splitting patterns indicative of a highly branched alkyl structure. chemicalbook.comacs.org The absence of a signal in the typical thiol (-SH) region (around 1-4 ppm) confirms the formation of the disulfide bond.

¹³C NMR is particularly powerful for verifying the carbon skeleton and the sulfur linkage. acs.orguct.ac.za The chemical shift of the carbon atom directly attached to the sulfur atom (C-S) is highly diagnostic. In disulfides, the Cβ (the carbon adjacent to the Cα attached to sulfur) chemical shift is sensitive to the oxidation state of the sulfur. nih.govresearchgate.net For a tertiary alkyl disulfide, a characteristic downfield shift is observed for the quaternary carbon attached to the sulfur atom compared to its corresponding thiol. researchgate.net The complex array of signals in the aliphatic region confirms the presence of various branched isomers.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Significance |

| Quaternary Carbon (C-S-S) | 45 - 60 | Confirms the tertiary nature of the alkyl group and its connection to the disulfide bond. |

| Other Aliphatic Carbons | 10 - 40 | Represents the various methyl, methylene, and methine carbons in the branched dodecyl chains. |

Note: These are approximate ranges. Specific shifts depend on the exact isomeric structure and the solvent used. pitt.edu

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile impurities or for achieving different selectivity in isomer separation. tandfonline.comlu.se In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of components between the two phases.

For this compound, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of methanol, acetonitrile (B52724), and water). semanticscholar.org A UV detector can be used for detection, although the disulfide chromophore absorbs at lower wavelengths. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can also be used for more universal detection of non-volatile analytes.

HPLC is exceptionally well-suited for the quantitative assessment of impurities. wdh.ac.id By comparing the peak area of the main component to the areas of minor peaks, the purity of the sample can be accurately determined. Furthermore, HPLC can often separate isomers that may co-elute in GC, providing a more detailed picture of the isomeric composition. lu.se

Table 3: Example HPLC Method for Alkyl Disulfide Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Verifying Branching and Sulfur Connectivity

Specialized Methodologies for Disulfide Bond Connectivity in Complex Matrices

While the techniques above are sufficient for analyzing the pure compound, more sophisticated methods are required to confirm disulfide bond connectivity when this compound is part of a complex mixture or incorporated into a larger molecular assembly. These methods are largely adapted from the field of proteomics, where disulfide mapping is critical. researchgate.netnih.gov

This powerful strategy is used to unambiguously confirm which sulfur atoms are linked. researchgate.netnih.gov The core principle involves a multi-step process:

Partial Reduction : A mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is used under controlled conditions to break a subset of the disulfide bonds in a sample containing multiple disulfide species. researchgate.net

First Alkylation : The newly formed free thiols are "capped" with an alkylating agent, such as N-ethylmaleimide (NEM). researchgate.netresearchgate.net

Full Reduction : A stronger reducing agent, like dithiothreitol (B142953) (DTT), is then added to break all remaining disulfide bonds. mdpi.com

Second Alkylation : These newly generated thiols are capped with a different alkylating agent that has a distinct mass, for example, iodoacetamide (B48618) (IAM). researchgate.netmdpi.com

The resulting mixture is then analyzed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). uniroma1.it By identifying the masses of the resulting alkylated thiol fragments, one can deduce the original disulfide connectivity. For a sample containing this compound, this method could confirm that the two tert-dodecylthiol moieties were indeed linked to each other and not to other sulfur-containing species in the matrix. The high-resolution mass spectrometer allows for precise mass measurements, enabling confident identification of the differentially alkylated products. xml-journal.net

This technique is a gold standard in protein research but its principles can be adapted for other complex systems. nih.govresearchgate.net "Proteolytic digestion," the use of enzymes like trypsin to cleave proteins into smaller peptides, is not directly applicable to this compound itself. nih.gov

However, the core analytical tool, Tandem Mass Spectrometry (MS/MS), is highly relevant. nih.gov In an MS/MS experiment, a specific ion from the first mass spectrum (the "parent" or "precursor" ion) is selected, fragmented further by collision with an inert gas (a process called collision-induced dissociation, or CID), and the resulting "daughter" or "product" ions are analyzed. xml-journal.netacs.org

If the parent ion selected is the molecular ion of this compound (m/z 402), the MS/MS spectrum will reveal fragments resulting from the cleavage of the S-S and C-S bonds. This provides definitive structural confirmation and can be used to "map" the connectivity within the molecule. This method is especially powerful for distinguishing between structural isomers, as they will often yield different MS/MS fragmentation patterns. albany.edu

Strategies for Partial Reduction and Alkylation Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Thermophysical and Rheological Characterization in Functional Systems

Understanding the physical properties of lubricant formulations containing this compound is critical for predicting their behavior under operational stress. Thermophysical and rheological analyses offer a window into the material's thermal limits and its effect on the flow characteristics of the base oil.

Thermogravimetric Analysis (TGA) for Determining Thermal Decomposition Thresholds

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials. In the context of this compound, TGA is employed to measure the temperature at which the compound and the formulations it is part of begin to degrade. For instance, in the synthesis of acrylic polymers where DtDDS is used as a chain transfer agent, TGA is used to measure the thermal decomposition temperature of the final polymer. google.com The analysis involves heating a sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air) and measuring the change in mass as a function of temperature. google.com The onset temperature of mass loss indicates the threshold of thermal decomposition. Research into the thermo-oxidative degradation of lubricants like multiply-alkylated cyclopentanes (MACs) reports decomposition onsets around 250°C in air, a context in which sulfur-based additives like DtDDS are often evaluated. researchgate.net

Surface Sensitive Analytical Techniques for Interfacial Phenomena

The primary function of this compound in lubricants is to form protective surface films (tribofilms) on metal surfaces under boundary lubrication conditions. Surface-sensitive analytical techniques are vital for characterizing the composition and structure of these nanometer-scale films.

X-ray Photoelectron Spectroscopy (XPS) for Analyzing Tribofilm Composition

Table 1: XPS Analysis of Tribofilms Formed in the Presence of Sulfur-Containing Additives

| Detected Species | Role in Tribofilm | Substrate | Relevant Finding | Citation(s) |

| Iron Sulfide (B99878) (FeS) | Deactivates catalytic sites on the nascent surface, inhibiting lubricant decomposition. | Bearing Steel | Additive molecules react with the nascent surface to form iron sulfide. | researchgate.net |

| Iron Phosphate (B84403) | Component of the protective tribofilm, decreasing the probability of generating a nascent surface. | Bearing Steel | The tribofilm was primarily composed of iron phosphate. | researchgate.net |

| Sulfur (S) | Key element from the EP additive contributing to the protective film. | Steel | The presence of sulfur from EP additives has a positive impact on limiting damage. | researchgate.net |

Raman Spectroscopy for In Situ Observation of Surface Films

Raman Spectroscopy is a powerful non-destructive technique that provides chemical and structural information. A significant advantage is its application for in situ analysis, allowing researchers to observe the formation and removal of tribofilms in real-time during a friction test. researchgate.net Studies utilizing in situ Raman tribometry have successfully detected the formation of an iron disulfide (FeS₂) tribofilm on carbon steel when using a sulfur-containing extreme pressure (EP) additive. researchgate.net The technique is sensitive enough to show that once scuffing occurs, the characteristic FeS₂ peak disappears. researchgate.net Furthermore, Raman analysis has been used to identify the presence of carbonaceous films, such as graphitic carbon, on surfaces rubbed in inert environments, which are not typically formed when significant oxygen is present. researchgate.net This capability to monitor the dynamic behavior of surface films provides crucial insights into the mechanisms by which additives like this compound protect surfaces under tribological stress.

Computational and Theoretical Studies of Di Tert Dodecyl Disulfide

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energetics of molecules. These methods are crucial for understanding bond strengths and reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. One of its key applications is the calculation of bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. The disulfide bond (S-S) is a critical feature of di-tert-dodecyl disulfide, and its strength is a determinant of the compound's thermal and chemical stability.

The BDE of a typical disulfide bond is approximately 251 kJ/mol (about 60 kcal/mol). researchgate.netrsc.org However, the BDE is highly sensitive to the chemical and electronic environment, particularly the steric and electronic effects of the substituent groups attached to the sulfur atoms. researchgate.net For this compound, the two bulky tertiary dodecyl groups introduce significant steric hindrance around the S-S bond.

DFT calculations allow for the precise modeling of these steric effects. Studies on various disulfide-containing compounds show that increased steric strain can lead to a lower BDE, making the bond more susceptible to cleavage. researchgate.net DFT methods, such as those incorporating hybrid functionals like B3LYP or long-range corrected functionals like ωB97X-D, are used to compute the energies of the intact molecule and the resulting sulfanyl (B85325) radicals. nih.govrsc.org The difference in these energies yields the S-S bond dissociation energy.

| Disulfide Type | Typical BDE (kJ/mol) | Computational Method | Key Influencing Factors |

|---|---|---|---|

| General Dialkyl Disulfide | ~251 researchgate.netrsc.org | DFT / Ab Initio | Alkyl chain length and branching |

| Sterically Hindered Disulfide (e.g., Di-t-butyl disulfide) | Lower than linear analogues | DFT (e.g., B3LYP) | Steric repulsion between bulky groups |

| Resonance-Stabilized Disulfide | As low as ~146 (35 kcal/mol) researchgate.net | DFT (UB3LYP) | π-electron delocalization stabilizing the radical products researchgate.net |

While DFT is a workhorse for many applications, higher-level ab initio methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are often required for more accurate energy calculations and subtle mechanistic distinctions. nih.gov These methods are computationally more intensive but provide a more rigorous treatment of electron correlation.

For disulfides, a key reaction is the thiolate-disulfide exchange. Theoretical investigations using both DFT and CCSD have been performed on model systems, such as the reaction between t-butyl mercaptide and di-t-butyl disulfide, which serves as a smaller analogue for the bulky this compound. nih.govresearchgate.net These calculations revealed that for sterically hindered disulfides, the reaction proceeds through an S_N2-like displacement pathway. nih.govresearchgate.net The potential energy surface shows a clear preference for this pathway, with a calculated activation barrier of 9.8 kcal/mol for the di-t-butyl disulfide system. nih.govresearchgate.net This is in contrast to less hindered disulfides where the transition state is very close in energy to a trisulfur (B1217805) anionic intermediate. nih.gov

| Parameter | Finding | Computational Method | Reference |

|---|---|---|---|

| Preferred Reaction Pathway | S_N2-like displacement | CCSD | nih.govresearchgate.net |

| Calculated Activation Barrier | 9.8 kcal/mol | CCSD | nih.govresearchgate.net |

| Influence of Solvent | S_N2 mechanism is implicated in both polar and nonpolar solvents | COSMO (Continuum Solvation Model) | nih.gov |

Density Functional Theory (DFT) Investigations into Sulfur-Sulfur Bond Dissociation Energies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics, thermodynamic properties, and interactions between molecules.

The two tertiary-dodecyl groups in this compound are large and branched, imposing significant steric constraints on the molecule's ability to adopt different spatial arrangements (conformations). MD simulations are ideally suited to explore these effects. In a simulation, the molecule's potential energy surface is defined by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom.

For this compound, MD simulations can map the accessible dihedral angles, particularly for rotation around the C-S and S-S bonds. The bulky t-dodecyl groups are expected to create a rugged energy landscape, limiting rotation and restricting the molecule to a smaller set of low-energy conformations compared to a linear disulfide. This reduced conformational flexibility impacts the molecule's physical properties, such as its viscosity and how it interacts with surfaces.

MD simulations can also be used to assess the relative thermodynamic stability of different molecules. By comparing this compound with its linear analogues (e.g., di-n-dodecyl disulfide), insights into its thermal resilience can be gained. The significant steric hindrance provided by the tert-dodecyl groups acts as a shield for the disulfide bond. This "steric shielding" can protect the S-S bond from chemical attack and may contribute to enhanced thermal stability.

Studies suggest that branched analogues like this compound likely degrade more slowly than their linear counterparts due to this shielding effect. While polysulfides (containing S_x chains, where x > 2) are noted for even higher thermal stability, the branched nature of this compound contributes positively to its robustness compared to straight-chain disulfides.

| Property | This compound (Branched) | Linear Disulfide Analogue | Reason for Difference |

|---|---|---|---|

| Conformational Flexibility | Reduced | Higher | Significant steric hindrance from bulky tert-dodecyl groups. |

| Thermal Stability / Degradation Rate | Higher stability / Slower degradation | Lower stability / Faster degradation | Steric shielding of the S-S bond by branched alkyl groups. |

| Reactivity | Reduced | Higher | Steric hindrance limits access to the reactive disulfide bond. |

Modeling of Steric Hindrance Effects on Conformational Flexibility

Simulation of Interfacial Interactions and Tribochemical Processes

This compound is known for its application as an extreme-pressure (EP) additive in lubricants. researchgate.net MD and quantum chemical simulations are invaluable for understanding its behavior at the interface between two sliding surfaces, a field known as tribology. These simulations can model the complex tribochemical reactions that occur under high pressure and shear.

Research has shown that under boundary lubrication conditions, lubricant additives react with nascent metal surfaces created by mechanical contact. researchgate.net Simulations of similar sulfur-containing additives on iron surfaces reveal the mechanism of action. escholarship.org When used as an additive, this compound molecules competitively adsorb onto the active sites of a nascent steel surface. researchgate.net The high pressure and temperature at the contact points can cleave the S-S bond, allowing the sulfur to react with the iron to form a protective iron sulfide (B99878) layer. This tribofilm has a lower shear strength than the base metal, preventing direct metal-to-metal contact, reducing friction, and preventing wear. researchgate.net Simulations help elucidate the competitive nature of this process and the specific reaction pathways leading to the formation of the protective film. researchgate.netresearchgate.net

| Process | Description | Simulation Finding |

|---|---|---|

| Adsorption | Additive molecules adsorb onto the metal surface. | Simulations show competitive chemisorption between additive and lubricant base oil molecules on nascent surfaces. researchgate.net |

| Bond Cleavage | The S-S bond breaks due to mechanical and thermal stress. | Force and thermal energy accelerate the reduction of the S-S bond. researchgate.net |

| Tribofilm Formation | Sulfur reacts with the metal surface. | The reaction forms an iron sulfide layer, which acts as a protective film, poisoning the catalytic activity of the surface for oil decomposition. researchgate.net |

| Wear Reduction | The newly formed surface layer prevents damage. | The formation of interfacial bonds and a protective tribo-layer is critical in controlling wear at the atomic scale. nih.gov |

Research Applications in Advanced Materials Science and Engineering

Extreme Pressure Lubricant Additive Research

Di-tert-dodecyl disulfide (DtDDS) serves as a crucial extreme pressure (EP) additive in lubricants, enhancing their performance under severe conditions. myskinrecipes.com Its primary function is to mitigate wear and improve load-carrying capacity by forming a protective tribochemical film on metal surfaces. nipponsteel.com This process is driven by the high temperatures and pressures generated at the contact points between moving metal parts.

Under these extreme conditions, the disulfide bond (S-S) within the DtDDS molecule breaks, releasing reactive sulfur species. lubrication.expert These species then chemically react with the metal surface, typically iron in steel alloys, to form a sacrificial layer of metal sulfides, such as iron sulfide (B99878). lubrication.expertscispace.com This newly formed film possesses a layered, lamellar structure that can shear easily, which reduces friction. lubrication.expert Simultaneously, the film is robust enough to prevent direct metal-to-metal contact, thereby preventing adhesion (scuffing) and reducing wear. nipponsteel.com The effectiveness of DtDDS is linked to its thermal stability; it must decompose to form the protective film at the high temperatures of asperity contacts but remain stable enough to avoid premature degradation during normal operation. researchgate.net Studies have shown that DtDDS can prolong the induction period of hydrocarbon oil decomposition on nascent steel surfaces, further protecting the system. researchgate.netresearchgate.net

Detailed investigations using techniques like electron probe microanalysis on wear scars have confirmed the presence of sulfur from the disulfide additive, lending strong support to the mechanism of a chemically formed inorganic sulfur-containing layer providing the load-carrying properties. sci-hub.se The performance can be influenced by the alkyl group structure, with bulky groups like tert-dodecyl affecting the additive's reactivity and solubility.

The same chemical reactivity that makes this compound an effective EP additive can also be a source of corrosion, particularly for non-ferrous metals. lubrication.expert The sulfur compounds that protect steel surfaces can aggressively attack yellow metals like copper and its alloys, forming copper sulfide. researchgate.net Therefore, a significant area of research is dedicated to understanding and mitigating these corrosive effects to ensure compatibility with a wide range of materials found in machinery.

The corrosivity (B1173158) of sulfur-based additives is generally related to the "activity" of the sulfur. lubrication.expert Research aims to fine-tune the molecular structure of these additives to balance EP performance with reduced corrosion. Formulations are developed where the additive is effective under high pressure but remains relatively inert, or "inactive," towards more sensitive metals under normal operating temperatures. vanderbiltchemicals.com

Studies have been conducted to evaluate the performance of DtDDS and related polysulfides on various metal alloys. For instance, investigations have looked at tribochemical reactions on carbon steel, stainless steel, and other high-alloy steels, noting the formation of sulfide films mixed with oxides on the friction surfaces. nipponsteel.com The goal is to formulate lubricants that provide robust protection for ferrous components without causing detrimental corrosion to other parts, such as bronze synchronizers in gearboxes.

Table 1: Corrosive Effects of Sulfur Additives on Different Metals

| Metal/Alloy | General Effect of Active Sulfur Additives | Research Focus |

|---|---|---|

| Steel | Forms a protective iron sulfide tribofilm, reducing wear. scispace.com | Optimizing film formation rate and durability. researchgate.net |

| Copper & Copper Alloys | Can cause significant corrosion by forming copper sulfide. researchgate.net | Developing "inactive" sulfur additives that are less aggressive to yellow metals. vanderbiltchemicals.com |

| Aluminum Alloys | Can be susceptible to wear and corrosion; some sulfurized additives show pro-wear properties at high concentrations. researchgate.net | Investigating synergistic additive packages to protect multi-metal systems. |

| Nickel & Chromium Alloys | Tribochemical reactions lead to the formation of sulfide films, though the composition can be complex and mixed with oxides. nipponsteel.com | Understanding the specific nature and performance of tribofilms on high-alloy surfaces. nipponsteel.com |

The performance of this compound is not isolated but is part of a complex interplay within the complete lubricant formulation. Its effectiveness is significantly influenced by both the base oil and other co-additives. researchgate.net

A well-documented synergy exists between sulfur-based EP additives like DtDDS and phosphorus-containing additives, particularly zinc dialkyldithiophosphates (ZDDP). lubrication.expertresearchgate.net When used together, these additives can form a composite tribofilm that is more effective at reducing wear and friction than the films formed by either additive alone. researchgate.net The resulting film often consists of a complex structure, such as glassy polyphosphates mixed with metal sulfides, which provides enhanced durability and load-bearing capacity. lubrication.expert However, antagonistic effects are also possible, where additives compete for surface access, potentially hindering the performance of one another. osti.gov

The base oil itself plays a critical role. Its polarity and viscosity affect the solubility of DtDDS and its ability to be transported to the metal surfaces. researchgate.net Vegetable oil-based lubricants, for example, can enhance the performance of certain EP additives compared to traditional mineral oils due to their different chemical nature and surface affinity. researchgate.net Research has shown that proper selection of compatible base fluids and additives can lead to a substantial reduction in the required amount of EP additives. researchgate.net The interaction with dispersants, like polyisobutene succinimide (B58015) (PIBSI), is also crucial, as dispersants can interact with additives and affect their ability to function correctly. osti.gov

Investigations into Corrosion Prevention Properties with Various Metal Alloys

Polymer Science and Engineering Applications

In the field of polymer science, this compound is utilized as a stabilizing agent. nih.gov Its primary function in this capacity is to protect polymers from degradation during high-temperature synthesis and processing steps like extrusion and molding. myskinrecipes.com

This compound can also function as a chain transfer agent (CTA) in free-radical polymerization, a process used to create many common plastics and synthetic rubbers. google.com In this role, it is a key tool for controlling the kinetics of the polymerization and, consequently, the final molecular weight of the polymer. atamankimya.com

The mechanism of chain transfer involves the reaction of a growing polymer radical with the disulfide. This reaction terminates the growth of that specific polymer chain and simultaneously generates a new radical from the CTA (a thiyl radical), which then initiates the growth of a new polymer chain. google.com This process effectively "transfers" the reactive site from one chain to another.

By carefully controlling the concentration of the DtDDS relative to the monomer concentration, polymer chemists can regulate the average molecular weight of the polymer being synthesized. atamankimya.com This control is critical because the molecular weight and its distribution (polydispersity) are primary determinants of a polymer's final properties, such as its strength, elasticity, and processing behavior. atamankimya.com For example, in the synthesis of styrene-butadiene rubber (SBR), using a disulfide-based chain transfer agent resulted in a significantly narrower molecular weight distribution (Mw/Mn of 1.17) compared to a traditional mercaptan agent (Mw/Mn of 2.08), indicating more uniform polymer chains. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DtDDS |

| Zinc dialkyldithiophosphate | ZDDP |

| Iron Sulfide | |

| Copper Sulfide | |

| Polyisobutene succinimide | PIBSI |

Development of Stimuli-Responsive Polymer Systems

The incorporation of this compound and similar disulfide-containing molecules into polymer structures is a key strategy in the development of stimuli-responsive or "smart" materials. These polymers are engineered to undergo significant changes in their physical or chemical properties in response to specific environmental triggers. A prominent application of this technology is in the field of drug delivery, where the disulfide bond (-S-S-) acts as a redox-responsive linker.

The primary stimulus for these systems is the significant difference in redox potential between the extracellular and intracellular environments. The concentration of glutathione (B108866) (GSH), a natural tripeptide with a reducing thiol group, is approximately 100 to 1000 times higher inside a cell (particularly in tumor cells, where it can be 2–10 mM) compared to the extracellular fluid (around 2–20 µM). researchgate.netacs.org This steep gradient allows for polymers containing disulfide bonds to remain stable in the bloodstream but to be rapidly cleaved upon entering a cell. This cleavage transforms the disulfide into two thiol (-SH) groups, triggering a pre-designed response such as drug release or matrix degradation. researchgate.netmdpi.com

| Environment | Typical Glutathione (GSH) Concentration |

|---|---|

| Extracellular Fluid / Blood Plasma | Low (~2-20 µM) |

| Intracellular Cytosol (Normal Cells) | High (~0.5-10 mM) |

| Intracellular Cytosol (Tumor Cells) | Very High (~2-10 mM) |

The disulfide bond of molecules like this compound provides a versatile anchor point for the covalent attachment of therapeutic payloads to a polymer backbone. This strategy is particularly effective for delivering sensitive biological drugs such as oligopeptides and therapeutic nucleic acids (e.g., siRNA, mRNA). nih.govnih.gov The general approach involves creating a polymer with pendant disulfide groups, which can then react with thiol-modified therapeutic molecules in a process known as thiol-disulfide exchange. rsc.org

Polymers can be synthesized using monomers that already contain a disulfide linkage, or the disulfide functionality can be added in a post-polymerization modification step. Once the polymer-drug conjugate is formed, it can be formulated into nanoparticles for systemic delivery. These nanoparticles protect the therapeutic cargo from degradation in the bloodstream. Upon cellular uptake, the high intracellular concentration of glutathione cleaves the disulfide bond, releasing the oligopeptide or nucleic acid in its active form directly inside the target cell. nih.govrsc.org This intracellular release mechanism is critical for nucleic acid-based therapies, which must reach the cytoplasm or nucleus to exert their therapeutic effect. nih.govkumarbiomaterials.org The use of bioreducible polymers containing disulfide bonds is a well-established method for creating dynamic carriers that can package their cargo stably in the extracellular space and release it efficiently upon entering the reducing intracellular environment. nih.gov

This compound and other bifunctional disulfides can be used as redox-sensitive cross-linkers to form three-dimensional polymeric matrices, such as nanogels or core-cross-linked micelles. rsc.orgnih.gov In these systems, a therapeutic agent is not conjugated directly to the polymer but is physically encapsulated within the hydrophobic core of the nanoparticle matrix. The stability and drug retention of these nanoparticles are highly dependent on the integrity of the cross-linked network.

These cross-linked polymeric matrices are designed to be stable in circulation, minimizing premature leakage of the encapsulated drug. acs.org However, when the nanoparticles are taken up by tumor cells, the high concentration of glutathione reduces the disulfide cross-links, causing the polymeric matrix to swell or disassemble. acs.orgacs.orgulisboa.pt This degradation of the nanoparticle structure leads to the rapid and tunable release of the encapsulated drug directly at the site of action, enhancing therapeutic efficacy while reducing systemic toxicity. rsc.org

The release kinetics can be tuned by adjusting the density of the disulfide cross-links within the polymeric matrix. Research on related disulfide-cross-linked systems demonstrates this principle effectively. For instance, studies on doxorubicin-loaded nanoparticles cross-linked with disulfide bonds show a significantly faster drug release profile when exposed to glutathione concentrations mimicking the intracellular environment compared to conditions simulating the extracellular space. acs.orgrsc.org

| Time (hours) | Cumulative Drug Release (%) (Low GSH Environment) | Cumulative Drug Release (%) (High GSH Environment) |

|---|---|---|

| 0 | 0 | 0 |

| 5 | ~8 | ~35 |

| 10 | ~15 | ~60 |

| 24 | ~22 | ~85 |

| 48 | ~28 | ~95 |

The bulky and hydrophobic nature of the tert-dodecyl groups in this compound can also contribute to the formation of stable hydrophobic domains within the polymeric matrix, potentially improving the encapsulation efficiency of other hydrophobic drugs.

Environmental Research and Degradation Studies of Di Tert Dodecyl Disulfide

Environmental Fate and Persistence Investigations

Di-tert-dodecyl disulfide is classified as not readily biodegradable. researchgate.net Studies on related polysulfides, such as Di-tert-dodecyl pentasulfide, confirm a lack of ready biodegradability, with tests showing 0% degradation. researchgate.net This resistance to microbial breakdown is a key factor in its environmental persistence.

The environmental fate of this compound is closely linked to its precursor, tertiary dodecyl mercaptan (TDM). Investigations into TDM degradation reveal that it degrades slowly in solution. atamankimya.com The adsorption characteristics of the precursor have been studied, indicating a strong interaction with certain surfaces. For instance, TDM chemisorbs onto sphalerite mineral surfaces, a process driven by the interaction between the sulfur 3p orbital and the zinc 3d orbital on the mineral surface. atamankimya.com This strong adsorption suggests that related compounds like the disulfide form could also exhibit significant surface-binding properties, influencing their environmental mobility and bioavailability.

| Parameter | Finding | Source |

|---|---|---|

| Biodegradability Classification | Not Readily Biodegradable | researchgate.net |

| Related Polysulfide Biodegradation | 0% degradation in ready biodegradation study | researchgate.net |

| Precursor (TDM) Adsorption Energy on ZnS (110) | 394.78 kJ/mol, indicating strong chemical adsorption | atamankimya.com |

There is limited specific data available on the bioaccumulative potential of this compound. Safety data sheets for the compound explicitly state that no data is available for bioaccumulative potential (Log Pow, soil adsorption (Koc), Henry's Law). This represents a significant data gap in the environmental risk assessment of this substance.

| Compound | Assessment Parameter | Result/Status | Source |

|---|---|---|---|

| This compound | Bioaccumulative Potential | No data available | |

| This compound | Log Pow | No data available | |

| Di-tert-Dodecyl Polysulfide | Bioaccumulation in Carp (OECD 305) | Does not bioaccumulate | cpchem.com |

| Di-tert-Dodecyl Polysulfide | PBT Assessment | No conclusion can be reached; further testing proposed | cpchem.com |

While this compound is the anticipated oxidation product of its precursor, tertiary dodecyl mercaptan (TDM), studies suggest that oxidation is not the sole degradation mechanism for the mercaptan. atamankimya.com In experiments monitoring TDM degradation, the detected concentrations of this compound (0.2-0.3 mg/l in a non-aerated algal medium) did not fully account for the total loss of the parent mercaptan. atamankimya.com This finding implies that other degradation mechanisms, apart from oxidation to the disulfide, are occurring. atamankimya.com